molecular formula C23H15Cl2FN2O4 B12624053 C23H15Cl2FN2O4

C23H15Cl2FN2O4

Cat. No.: B12624053
M. Wt: 473.3 g/mol
InChI Key: GOSURHXZEBZUIP-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves multiple steps, typically starting with the preparation of the core pyrrolidine-2,3-dione structure. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,3-dione derivatives and halogenated aromatic compounds. Examples include:

Uniqueness

The uniqueness of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15Cl2FN2O4

Molecular Weight

473.3 g/mol

IUPAC Name

3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15Cl2FN2O4/c24-12-10-16(20(29)17(25)11-12)19-18-21(32-28(19)15-4-2-1-3-5-15)23(31)27(22(18)30)14-8-6-13(26)7-9-14/h1-11,18-19,21,29H

InChI Key

GOSURHXZEBZUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

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